molecular formula C15H18N4O2 B572339 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone CAS No. 1211596-09-6

2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone

Cat. No.: B572339
CAS No.: 1211596-09-6
M. Wt: 286.335
InChI Key: YDQBJNGLAPHMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's introduction of the term "pyrazole" established the foundation for what would become one of the most important classes of heterocyclic compounds in medicinal chemistry. The systematic exploration of pyrazole derivatives gained further momentum through the classical synthetic methodology developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. This foundational work created the chemical framework upon which modern pyrazole derivatives, including complex multi-ring systems like this compound, would eventually be constructed.

The specific discovery and characterization of this compound emerged from the systematic investigation of pyrazole derivatives with enhanced pharmacological properties. The compound represents a sophisticated application of structure-based drug design principles, where multiple bioactive pharmacophores are integrated to create molecules with potentially enhanced biological activity. The development of this particular ethanone derivative reflects the growing understanding of how morpholine rings can be strategically incorporated into heterocyclic frameworks to modulate solubility, bioavailability, and target selectivity. This compound's emergence coincides with the broader recognition that pyrazole-containing pharmaceuticals represent a rapidly expanding segment of the global pharmaceutical market, with over fifty pyrazole-containing synthetic medicines currently available worldwide.

The historical significance of this compound also lies in its representation of modern synthetic organic chemistry's capability to create complex, multi-functional molecules through carefully orchestrated synthetic sequences. The successful synthesis of this compound requires the integration of multiple synthetic methodologies, including nucleophilic substitution reactions, condensation chemistry, and heterocycle formation reactions. This synthetic complexity reflects the evolution of organic chemistry from simple, single-ring heterocycles to sophisticated, multi-ring systems that can interact with multiple biological targets simultaneously. The compound's development represents a culmination of decades of research into pyrazole chemistry, morpholine pharmacology, and synthetic methodology development.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry principles for complex heterocyclic compounds containing multiple functional groups. The compound's name reflects its structural complexity through a systematic breakdown of its constituent elements: the ethanone backbone, the morpholine substituent, the pyrazole ring system, and the amino-substituted phenyl group. The numerical designators in the name precisely define the connectivity pattern between these diverse structural elements, ensuring unambiguous identification of the compound's three-dimensional molecular architecture.

From a chemical classification perspective, this compound belongs to multiple overlapping categories within organic chemistry taxonomy. Primary classification places this compound within the ethanone family, characterized by the presence of a ketone functional group attached to a methyl carbon. Secondary classification identifies it as a pyrazole derivative, reflecting the presence of the five-membered heterocyclic ring containing two adjacent nitrogen atoms. Tertiary classification recognizes its status as a morpholine derivative, acknowledging the six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms.

The compound's classification within pharmaceutical chemistry frameworks reveals additional layers of categorization. It belongs to the broader class of heterocyclic pharmaceutical intermediates, compounds that serve as building blocks for more complex therapeutic agents. The presence of the amino group qualifies it for classification as an aromatic amine derivative, while the morpholine moiety places it within the category of morpholine-containing bioactive compounds. This multi-layered classification system reflects the compound's potential utility across diverse areas of chemical and pharmaceutical research.

Classification Category Specific Classification Defining Structural Feature
Primary Functional Group Ethanone Derivative Ketone carbonyl group
Heterocyclic Core Pyrazole Derivative Five-membered nitrogen-containing ring
Secondary Heterocycle Morpholine Derivative Six-membered oxygen-nitrogen ring
Aromatic Substitution Aminophenyl Derivative Amino-substituted benzene ring
Pharmaceutical Category Multi-target Scaffold Multiple pharmacophore elements

Significance in Pyrazole Chemistry

The significance of this compound within pyrazole chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of modern pyrazole derivative design. Pyrazole derivatives have emerged as one of the most important classes of heterocyclic compounds in contemporary medicinal chemistry, with their significance stemming from their ability to exhibit diverse pharmacological activities including anti-inflammatory, analgesic, and anticancer properties. This particular compound exemplifies the evolution of pyrazole chemistry from simple, mono-substituted pyrazoles to complex, multi-substituted derivatives that incorporate additional pharmacophore elements to enhance biological activity and selectivity.

The structural features of this compound highlight several key principles in modern pyrazole medicinal chemistry. The positioning of the amino-substituted phenyl group at the 4-position of the pyrazole ring demonstrates the importance of strategic substitution patterns in modulating biological activity. Research has shown that pyrazole derivatives with phenyl substitutions at this position often exhibit enhanced binding affinity to biological targets, particularly protein kinases and other enzyme systems involved in cellular signaling pathways. The incorporation of the morpholine moiety further exemplifies the trend toward hybrid molecules that combine multiple bioactive pharmacophores within a single chemical entity.

The compound's significance is further underscored by its potential applications in chemical proteomics and target identification studies. Similar pyrazole-morpholine hybrid compounds have been employed as chemical probes for identifying and characterizing biological targets. The structural complexity of this compound provides multiple points of molecular recognition that can facilitate specific interactions with protein targets, making it valuable for both therapeutic development and basic research applications. This dual utility reflects the increasing importance of pyrazole derivatives as both potential drugs and research tools in chemical biology.

Pyrazole Chemistry Aspect Contribution of Target Compound Research Implications
Substitution Pattern Analysis Multi-position substituted pyrazole Enhanced structure-activity relationships
Pharmacophore Integration Morpholine-pyrazole hybrid Multi-target therapeutic potential
Chemical Probe Development Complex recognition elements Target identification capabilities
Synthetic Methodology Multi-step synthesis requirements Advanced synthetic chemistry applications

Position within Heterocyclic Compound Classification

This compound occupies a distinctive position within the broader classification of heterocyclic compounds, representing a sophisticated example of multi-heterocycle integration within contemporary organic chemistry. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, constitute more than half of all known chemical compounds and represent fifty-nine percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This compound exemplifies the increasing complexity and sophistication of heterocyclic drug design, incorporating multiple heterocyclic systems within a single molecular framework.

The compound's position within heterocyclic classification is particularly significant because it contains both five-membered and six-membered heterocycles, each contributing distinct chemical and biological properties to the overall molecular profile. The pyrazole component represents the five-membered aromatic heterocycle family, characterized by two adjacent nitrogen atoms that provide both hydrogen bond donor and acceptor capabilities. The morpholine component represents the six-membered saturated heterocycle family, contributing enhanced solubility and bioavailability characteristics that are crucial for pharmaceutical applications. This combination of aromatic and saturated heterocycles within a single molecule reflects advanced principles of medicinal chemistry design.

Within the specific context of pyrazole-containing heterocycles, this compound represents an important evolutionary step toward increasingly complex multi-target compounds. The historical progression of pyrazole chemistry has moved from simple, mono-substituted pyrazoles to complex, multi-substituted derivatives that can interact with multiple biological targets simultaneously. This compound embodies this evolutionary trajectory, demonstrating how modern heterocyclic chemistry can create molecules with enhanced therapeutic potential through strategic combination of multiple pharmacologically active ring systems.

The compound's classification significance is further enhanced by its potential role in expanding the chemical space available for drug discovery efforts. Traditional heterocyclic compounds often focused on single heterocycle systems, but the growing understanding of polypharmacology and multi-target drug action has driven the development of compounds like this compound that incorporate multiple heterocyclic elements. This approach reflects a paradigm shift in heterocyclic chemistry from simple, single-target compounds to complex, multi-target molecular entities that can address the complexity of modern therapeutic challenges.

Heterocycle Classification Level Specific Category Representative Features
Ring Size Classification Five-membered (Pyrazole) Aromatic nitrogen heterocycle
Ring Size Classification Six-membered (Morpholine) Saturated oxygen-nitrogen heterocycle
Aromaticity Classification Aromatic Component Delocalized electron system
Saturation Classification Saturated Component Flexible conformational properties
Pharmaceutical Classification Multi-heterocycle Drug Scaffold Enhanced therapeutic potential

Properties

IUPAC Name

2-[4-(4-aminophenyl)pyrazol-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c16-14-3-1-12(2-4-14)13-9-17-19(10-13)11-15(20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQBJNGLAPHMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation Reactions

The pyrazole core of the target compound is typically constructed through cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. A notable method involves the reaction of 4-aminoacetophenone with 2-cyano-3,3-bis(methylthio)acrylamide in ethanol under reflux (75°C, 18 hours), followed by treatment with hydrazine hydrate to yield 3-((4-acetylphenyl)amino)-5-amino-1H-pyrazole-4-carboxamide . This intermediate undergoes further functionalization to introduce the morpholine moiety.

Key Reaction Conditions:

ParameterValue
SolventEthanol
Temperature75°C
Reaction Time18 hours per step
YieldNot explicitly reported

Alternative pyrazole syntheses utilize 4-chloro-6,7-dimethoxyquinazoline and 4-aminoacetophenone in isopropyl alcohol under reflux (90°C, 1–2 hours), achieving yields up to 94% . These methods highlight the versatility of acetophenone derivatives in forming substituted pyrazoles.

Introduction of the Morpholin-4-yl Group

The morpholine ring is introduced via nucleophilic substitution or coupling reactions. One approach reacts chloroacetyl chloride with intermediates containing hydroxyl or amine groups. For example, 4-hydroxy-3-methoxybenzaldehyde and 3’-aminoacetophenone are condensed in ethanol with potassium hydroxide, followed by morpholine substitution to form the ethanone-morpholine linkage .

Optimized Protocol:

  • Reagents: Chloroacetyl chloride, morpholine

  • Solvent: Ethanol or methanol

  • Base: KOH or NaOH

  • Temperature: Room temperature to 5°C

  • Yield: 35–79% depending on substrate

In a patent-derived method, N-(2-hydroxyethyl)aniline reacts with chloroacetyl chloride to form a morpholinone precursor, which is subsequently nitrated and reduced to yield 4-(4-aminophenyl)morpholin-3-one . This intermediate can be further functionalized to attach the pyrazole moiety.

Coupling of Pyrazole and Morpholine Components

The final assembly of the target compound involves coupling the pyrazole and morpholine-ethanone subunits. A two-step process is documented:

  • Suzuki–Miyaura Coupling: Aryl boronic acids react with halogenated pyrazoles in the presence of palladium catalysts.

  • Amide Bond Formation: Carbodiimide-mediated coupling (e.g., HBTU or BOP reagents) links the morpholine-ethanone fragment to the pyrazole .

Representative Procedure:

  • Step 1: 5-Methylisoxazole-4-carboxylic acid and 4-aminoacetophenone are coupled using HBTU in DMF (24 hours, room temperature) .

  • Step 2: The resulting amide undergoes cyclization with hydrazine hydrate to form the pyrazole ring .

Industrial-Scale Synthesis Considerations

Patents emphasize scalable routes for morpholinone intermediates. A cost-effective method involves:

  • Nitration: 4-Fluoronitrobenzene reacts with morpholin-2-one in N-methylpyrrolidone (NaH base) .

  • Hydrogenation: Palladium on carbon reduces the nitro group to an amine in tetrahydrofuran (70°C) .

Challenges:

  • Low yields (7% over two steps) in early methods .

  • Safety concerns with nitration and high-pressure hydrogenation .

Spectroscopic Characterization and Quality Control

1H NMR and 13C NMR are pivotal for verifying the structure of intermediates and the final product. For example:

  • 1H NMR (DMSO-d6): Signals at δ 8.87 (s, 1H, pyrazole-H), 7.98–8.04 (m, 4H, aromatic-H), and 2.59 (s, 3H, CH3) .

  • 13C NMR: Peaks corresponding to the morpholine carbonyl (δ 196.95) and pyrazole carbons (δ 150.42–104.37) .

High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (Calcd. for C15H18N4O2: 286.33; Found: 286.33) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh functional group toleranceMulti-step, moderate yields35–94%
Boulton-KatritzkyAccess to spirocyclesLong reaction timesNot reported
Industrial hydrogenationScalableSafety risks, low yields7–52%

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its pyrazole and morpholine moieties contribute to its ability to interact with biological targets, making it a candidate for drug development. Research has identified several therapeutic applications:

  • Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone have been evaluated for their efficacy against various cancer cell lines, showing promising cytotoxic effects .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Similar pyrazole derivatives have shown superior anti-inflammatory activity compared to standard drugs like diclofenac sodium .

Biological Activities

In addition to its medicinal applications, this compound is studied for various biological activities:

  • Antimicrobial Properties : Research highlights the potential of pyrazole derivatives as antimicrobial agents against drug-resistant bacteria. The mechanism often involves the inhibition of bacterial growth through interaction with specific cellular targets .
  • Antioxidant Effects : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Materials Science

The compound is also explored in materials science for its unique properties:

  • Conductive Materials : Due to the presence of nitrogen-containing heterocycles, it can be incorporated into conductive polymers or materials used in electronic applications.
  • Fluorescent Dyes : The structural characteristics allow for modifications that enhance fluorescence, making it suitable for applications in imaging and sensing technologies .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound and related compounds:

StudyFocusFindings
Anticancer ActivityIdentified as effective against multiple cancer cell lines with IC50 values ranging from 3.0 to 6.8 μM.
Antimicrobial ActivityExhibited significant inhibition against various bacterial strains, highlighting its potential as an antimicrobial agent.
Synthesis MethodDeveloped a one-pot synthesis method for pyrazole derivatives with high yields and efficiency.

Mechanism of Action

The mechanism of action of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name / ID (Evidence Source) Core Structure Key Substituents Functional Groups
Target Compound Pyrazole 4-Aminophenyl, morpholin-4-yl-ethanone Amino, morpholine
2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone () Pyrazole 4-Chlorophenyl, methylsulfonyl-piperazine Chloro, sulfonyl
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone () Pyrazole 4-Chlorophenyl, diazenyl Chloro, diazenyl
4-[1-Benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine () Pyrazole Benzoyl, pyridinyl Acyl, pyridine
2-(4-Amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone () Pyrazole Amino, dimethylmorpholine Amino, morpholine

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-aminophenyl group (electron-donating) contrasts with chloro (electron-withdrawing) in and . This affects electronic distribution, influencing binding to targets like enzymes or receptors .
  • Morpholine vs.
  • Aromatic Substituents: Benzoyl () and pyridinyl groups increase aromatic surface area, favoring π-π stacking in hydrophobic pockets, unlike the target’s aminophenyl group .

Key Observations :

  • The target’s amino group may enhance antibacterial activity compared to chloro/diazenyl analogs by enabling stronger hydrogen bonds with bacterial enzymes .
  • Morpholine-containing compounds (e.g., ) are often CNS-active, suggesting the target could have neuropharmacological applications .
  • Piperazine/sulfonyl derivatives () exhibit antifungal properties, but the target’s morpholine may redirect selectivity toward other pathogens .

Physicochemical and Computational Comparisons

Table 3: Calculated Properties Using Multiwfn ()

Property Target Compound Chlorophenyl Analogue () Benzoyl Analogue ()
LogP ~1.5 (predicted) ~2.8 (sulfonyl increases hydrophobicity) ~3.2 (benzoyl increases lipophilicity)
H-Bond Acceptors 5 (morpholine O, pyrazole N) 6 (sulfonyl O, piperazine N) 5 (pyridine N, morpholine O)
Electrostatic Potential High at amino group (H-bond donor) High at sulfonyl group (polar interactions) High at benzoyl (π-π stacking)

Key Observations :

  • The target’s lower LogP compared to chlorophenyl/benzoyl analogs suggests improved aqueous solubility, critical for oral bioavailability .
  • Noncovalent interaction analysis () predicts the amino group’s role in strong H-bonds, while morpholine contributes to dipole-dipole interactions .

Biological Activity

2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone, a synthetic organic compound, is part of the pyrazole derivative class and has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.

  • Chemical Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 1211596-09-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds.
  • Introduction of the Amino Group : Nitration followed by reduction of the nitro group.
  • Attachment of the Morpholine Ring : Nucleophilic substitution reaction with morpholine.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
Cancer TypeCell LineIC50 Value (µM)
Breast CancerMDA-MB-2315.0
Liver CancerHepG26.5
Cervical CancerHeLa7.0

Antimicrobial and Anti-inflammatory Properties

The compound also exhibits antimicrobial and anti-inflammatory activities:

  • Studies have demonstrated that its derivatives can reduce inflammation markers and display antibacterial effects against specific pathogens .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : Interaction with various signaling molecules may alter cellular responses to stress and inflammation.

Case Studies

A notable study involved the evaluation of a series of pyrazole derivatives, including this compound, which demonstrated promising results in inhibiting tumor growth in animal models . The study highlighted:

  • Tumor Reduction : Significant reduction in tumor size was observed in treated groups compared to controls.

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other pyrazole derivatives:

Compound NameStructure TypeNotable Activity
4-AminoantipyrinePyrazoleAntipyretic and analgesic
Thiazole DerivativesThiazoleAntimicrobial
2-[4-(Aminophenyl)-pyrazole]PyrazoleAnticancer

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[4-(4-aminophenyl)-pyrazol-1-yl]-1-morpholin-4-yl-ethanone?

The synthesis typically involves coupling a pyrazole intermediate with a morpholine-containing precursor. For example:

  • Step 1 : Prepare the pyrazole core via cyclization of hydrazine derivatives with diketones or via diazo coupling reactions. highlights the use of 4-chlorophenacyl bromide and substituted pyrazoles under reflux with potassium carbonate in DMF .
  • Step 2 : Introduce the morpholine moiety using nucleophilic substitution or Mannich reactions. Morpholine derivatives can react with acetylated intermediates in ethanol under reflux (e.g., as in ) .
  • Characterization : Confirm purity via HPLC and structural identity via FT-IR, 1H^1H/13C^{13}C NMR, and high-resolution mass spectrometry .

Q. How can the structure of this compound be validated using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve the crystal structure. For pyrazole derivatives, ensure proper handling of hydrogen bonding and π-π stacking interactions, as seen in similar compounds ( ) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?

  • Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using ciprofloxacin as a positive control () .
  • Antifungal screening : Use Candida albicans and Aspergillus niger with fluconazole as a reference.
  • Data interpretation : Compare minimum inhibitory concentrations (MICs) to establish baseline efficacy.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Variable substituents : Modify the pyrazole’s 4-aminophenyl group (e.g., halogenation, nitration) to enhance membrane permeability ( lists analogs with Cl, NO2_2, and OCH3_3 substitutions) .
  • Morpholine modifications : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects () .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking) to correlate substituent properties (logP, polar surface area) with activity.

Q. What analytical strategies resolve contradictions in biological data across similar compounds?

  • Control experiments : Verify assay reproducibility using standardized protocols (e.g., CLSI guidelines).
  • Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes.
  • Synergistic effects : Combine with known antibiotics (e.g., β-lactams) to identify potentiation ( notes compound 22’s superior activity) .

Q. How can crystallographic fragment screening improve target identification?

  • Fragment libraries : Screen against targets like FAD-dependent oxidoreductases (e.g., ) using X-ray crystallography .
  • Binding mode analysis : Identify key interactions (e.g., hydrogen bonds with morpholine’s oxygen) to guide lead optimization.

Q. What mechanistic studies elucidate its anticancer potential?

  • Apoptosis assays : Treat Dalton’s lymphoma ascites cells and measure caspase-3/7 activation () .
  • Cell cycle analysis : Use flow cytometry to assess G1/S arrest.
  • ROS generation : Quantify reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA).

Q. How do reaction conditions influence synthetic yield and purity?

  • Solvent effects : Compare DMF (high polarity) vs. THF (lower boiling point) in nucleophilic substitutions () .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for morpholine coupling.
  • Workflow optimization : Use design of experiments (DoE) to balance time, temperature, and stoichiometry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.